molecular formula C18H13ClO5 B2793796 Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 301682-64-4

Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2793796
CAS RN: 301682-64-4
M. Wt: 344.75
InChI Key: RAARFAYNKHXDGQ-UHFFFAOYSA-N
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Description

The compound “Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It seems to be related to a compound called “1-Methylethyl 2-[[2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate”, which is used as a reference standard in pharmaceutical toxicology .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A study described the facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the versatility of benzofuran derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011).
  • Research on the synthesis, characterization, and in vitro antimicrobial screening of some novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties emphasizes the compound's potential in creating antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antimicrobial Activity

  • The antimicrobial activity of benzofuran derivatives was demonstrated in a study that synthesized novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, which showed significant activity against S. aureus and E. faecalis, suggesting the application of these compounds in treating bacterial infections (Bodke, Shankerrao, Kenchappa, & Telkar, 2017).

Material Science

  • A study on synthesized oxadiazole derivatives as agents for controlling mild steel dissolution in an acidic environment showcases the potential of benzofuran derivatives in corrosion inhibition, which is crucial for material protection and longevity (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Antituberculosis Activity

  • The synthesis, molecular docking, and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide provide insights into the compound's therapeutic potential against tuberculosis, indicating the broad spectrum of biological activities that benzofuran derivatives may possess (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).

properties

IUPAC Name

methyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARFAYNKHXDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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